Empesertib

描述

恩培西替尼,也称为 BAY1161909,是一种口服生物利用度高的单极纺锤体 1 (Mps1) 激酶选择性抑制剂。该化合物已显示出潜在的抗肿瘤活性,使其成为癌症治疗中很有希望的候选药物。 Mps1 激酶对于纺锤体组装检查点 (SAC) 的功能至关重要,并在有丝分裂过程中控制染色体排列 .

准备方法

恩培西替尼是通过一系列涉及特定试剂和条件的化学反应合成的恩培西替尼的工业生产方法尚未广泛记录,但它们可能涉及大规模合成技术以确保高产率和纯度 .

化学反应分析

Reaction Conditions and Reagents

Purification and Characterization

The crude product undergoes silica gel chromatography followed by trituration with ethyl acetate to achieve high purity. Chiral separation is performed using high-performance liquid chromatography (HPLC) under the following conditions:

Mechanistic Insights

- Coupling Reaction : HATU facilitates amide bond formation via activation of the carboxylic acid group, generating an active ester intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

- Chiral Purity : The use of a chiral stationary phase (Chiralcel OD-RH) ensures enantioselective separation, critical for maintaining the compound’s biological activity .

Stability and Degradation Pathways

While specific degradation studies of this compound are not detailed in the provided sources, the synthetic protocol emphasizes:

- Acid/Base Sensitivity : Sodium bicarbonate is used to maintain a mildly basic environment, minimizing side reactions.

- Light/Temperature : Reactions are conducted at room temperature to avoid thermal decomposition.

Scale-Up Considerations

科学研究应用

化学: 恩培西替尼被用作工具化合物来研究 Mps1 激酶的抑制及其对细胞分裂的影响。

生物学: 在生物学研究中,恩培西替尼用于研究 Mps1 激酶在有丝分裂中的作用及其作为癌症治疗靶点的潜力。

作用机制

恩培西替尼通过选择性抑制 Mps1 激酶的活性来发挥其作用。给药后,恩培西替尼与 Mps1 激酶结合,导致纺锤体组装检查点 (SAC) 失活。 这会导致加速有丝分裂、染色体排列错误、染色体分离错误和非整倍体增加,最终导致 Mps1 过表达的癌细胞死亡 .

相似化合物的比较

恩培西替尼与其他 Mps1 激酶抑制剂(如 CFI-402257 和 BOS-172722)进行比较。这些化合物具有相似的作用机制,但其效力、选择性和药代动力学特性有所不同。 恩培西替尼独特的结构和结合模式使其作为激酶抑制剂具有独特的特性 .

类似化合物包括:

CFI-402257: 另一种具有强大抗癌活性的 Mps1 激酶抑制剂。

BOS-172722: 一种具有不同化学结构和结合特性的选择性 Mps1 激酶抑制剂.

恩培西替尼的独特性在于它对 Mps1 激酶的特异性抑制作用,使其成为研究该激酶在癌症中的作用以及开发靶向治疗的宝贵工具。

生物活性

Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.

This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.

Preclinical Studies

In Vitro Efficacy

this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .

Radiosensitization

Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .

Clinical Studies

This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:

- Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .

- Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .

Case Studies

- Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .

- Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Response Rate | Notable Findings |

|---|---|---|---|

| Preclinical | Basal-like Breast Cancer | N/A | Enhanced radiosensitivity observed |

| Phase I Clinical | Advanced Malignancies | PR: 2-5% | Manageable AEs; MTD established |

| Case Study | Triple-Negative Breast | Significant Reduction | Tumor size decreased dramatically |

| Case Study | Non-Hodgkin Lymphoma | Clinical Improvement | Patient achieved remission status |

属性

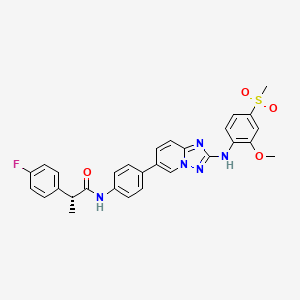

IUPAC Name |

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJKIOCCERLIDG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443763-60-7 | |

| Record name | Empesertib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action for Empesertib?

A1: this compound functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, this compound disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []

Q2: What are the potential applications of this compound in cancer treatment?

A2: this compound shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining this compound with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to this compound's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.

Q3: Has this compound demonstrated efficacy in overcoming drug resistance in cancer treatment?

A3: Research suggests that this compound might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that this compound, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for this compound to enhance the efficacy of existing chemotherapeutic regimens.

Q4: What are the limitations of current research on this compound and future directions for investigation?

A4: While preclinical studies on this compound exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests this compound's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing this compound's therapeutic application in combination with radiotherapy and other treatment modalities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。